An In-depth Technical Guide on the Mechanism of Action of Prometon in Plants
An In-depth Technical Guide on the Mechanism of Action of Prometon in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prometon is a non-selective, systemic triazine herbicide effective against a wide range of annual and perennial broadleaf weeds and grasses.[1] Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical component of the electron transport chain in chloroplasts. This guide provides a comprehensive overview of the biochemical and physiological processes underlying Prometon's herbicidal activity, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction
Prometon, chemically known as 6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine, is a pre- and post-emergent herbicide widely used for total vegetation control in non-crop areas.[1][2] As a member of the triazine family, its mode of action is centered on the disruption of the photosynthetic process, a vital energy-producing pathway in plants.[1] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for the development of new herbicidal compounds and for managing herbicide resistance.
Physicochemical Properties of Prometon
A thorough understanding of Prometon's chemical and physical properties is essential for comprehending its environmental fate, uptake, and translocation in plants.
| Property | Value | Reference |
| IUPAC Name | 6-methoxy-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | [2] |
| CAS Number | 1610-18-0 | [2] |
| Molecular Formula | C10H19N5O | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| Melting Point | 91-92 °C | [2] |
| Water Solubility | 620 mg/L at 20 °C | [3] |
| Vapor Pressure | 2.3 x 10^-6 mm Hg at 20 °C | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.99 | [2] |
| pKa | 4.3 at 21 °C | [2] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 43.2 mL/g | [3] |
Mechanism of Action
Inhibition of Photosystem II
The primary target of Prometon in plants is Photosystem II (PSII), a multi-protein complex located in the thylakoid membranes of chloroplasts. PSII is responsible for the light-dependent reactions of photosynthesis, specifically the oxidation of water and the reduction of plastoquinone (B1678516).
Prometon acts as a competitive inhibitor at the QB binding site on the D1 protein, a core component of the PSII reaction center.[4] It competes with plastoquinone (PQ), the native mobile electron carrier, for this binding site. By binding to the D1 protein, Prometon displaces PQ and blocks the electron flow from the primary quinone acceptor, QA, to QB.[4]
This disruption of the electron transport chain has several immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. ATP and NADPH are the primary energy currencies required for carbon fixation in the Calvin cycle.
-
Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.[5]
-
Chlorosis and Necrosis: The accumulation of ROS causes lipid peroxidation, membrane damage, and chlorophyll (B73375) degradation, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death).
Signaling Pathway of Photosystem II Inhibition by Prometon
The following diagram illustrates the interruption of the photosynthetic electron transport chain by Prometon.
Uptake, Translocation, and Metabolism
Prometon is a systemic herbicide, meaning it is absorbed and translocated throughout the plant.[1]
-
Uptake: It can be absorbed by both the roots and the foliage.[1] Root uptake from the soil solution is a primary route of entry.
-
Translocation: Following uptake, Prometon is primarily transported upwards through the xylem with the transpiration stream (apoplastic movement).[6] This results in its accumulation in the leaves, particularly at the leaf margins where the transpiration stream terminates.
-
Metabolism: The metabolism of Prometon in plants is a key factor in determining its selectivity. Tolerant species are able to detoxify the herbicide more rapidly than susceptible species. The major degradation products include 2-amino-4-(isopropylamino)-6-methoxy-s-triazine, 2,4-diamino-6-methoxy-s-triazine, and 2-hydroxy-4,6-bis(isopropylamino)-s-triazine.[7]
Workflow of Prometon Uptake and Translocation
The following diagram illustrates the pathway of Prometon from the soil to its site of action in the leaves.
Quantitative Data
The efficacy of Prometon as a photosynthesis inhibitor can be quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) for the D1 protein. Due to the limited availability of specific quantitative data for Prometon, values for the closely related and extensively studied triazine herbicide, atrazine, are provided for comparative purposes.
| Parameter | Species | Value | Reference |
| EC50 (Growth Inhibition) | Amaranthus hybridus (Atrazine) | 0.04 µM | [8] |
| EC50 (Growth Inhibition) | Amaranthus lividus (Prometryn) | >1000 g ha⁻¹ | [8] |
| EC50 (Growth Inhibition) | Amaranthus spinosus (Prometryn) | 292 g ha⁻¹ | [8] |
| EC50 (Growth Inhibition) | Amaranthus viridis (Prometryn) | 804 g ha⁻¹ | [8] |
| I50 (Photosynthesis Inhibition) | Selenastrum capricornutum (Atrazine) | 0.3 µM | [9] |
| I50 (Photosynthesis Inhibition) | Selenastrum capricornutum (Simazine) | 0.5 µM | [9] |
| Ki (Inhibition Constant for D1 Protein) | Pisum sativum (Terbuthylazine) | ~16 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Prometon and other PSII-inhibiting herbicides.
Chlorophyll a Fluorescence Measurement
This non-invasive technique is used to assess the efficiency of Photosystem II and can rapidly detect the effects of PSII-inhibiting herbicides.[11][12]
Objective: To measure the effect of Prometon on the quantum yield of PSII.
Materials:
-
Handy-PEA fluorometer
-
Plant material (e.g., leaf discs or whole plants)
-
Prometon solutions of varying concentrations
-
Dark adaptation clips
Protocol:
-
Plant Treatment: Treat plants or leaf discs with a range of Prometon concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a control group treated with a solvent-only solution.
-
Dark Adaptation: After the desired incubation period (e.g., 1, 4, 24 hours), dark-adapt the treated leaf material for a minimum of 30 minutes using dark adaptation clips. This ensures that all reaction centers are open.[11]
-
Fluorescence Measurement: Use the Handy-PEA fluorometer to measure the chlorophyll a fluorescence induction curve (OJIP transient). The instrument applies a saturating pulse of light and records the fluorescence emission.[11]
-
Data Analysis: From the OJIP transient, calculate key fluorescence parameters, including:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in Fv/Fm indicates stress on PSII.[13]
-
PIabs: The performance index, which is a sensitive indicator of overall photosynthetic performance.[14]
-
Fvj: The relative variable fluorescence at the J-step, which is particularly sensitive to the inhibition of electron transport at the QB site.[2]
-
Thermoluminescence Assay
Thermoluminescence (TL) is the emission of light from a pre-illuminated sample upon heating. In photosynthetic materials, TL bands arise from the recombination of charge pairs stabilized in PSII. The peak temperature of these bands is related to the redox potential of the electron acceptors.[1][5]
Objective: To determine the effect of Prometon on the redox state of the primary quinone acceptor (QA).
Materials:
-
Thermoluminescence apparatus
-
Isolated thylakoid membranes from control and Prometon-treated plants
-
Cryoprotectant (e.g., glycerol)
-
Xenon flash lamp
Protocol:
-
Thylakoid Isolation: Isolate thylakoid membranes from control and Prometon-treated plant leaves using standard biochemical procedures.
-
Sample Preparation: Resuspend the thylakoid membranes in a suitable buffer containing a cryoprotectant.
-
Illumination: Cool the sample to a low temperature (e.g., -80°C) and illuminate it with a saturating single flash of light from a xenon flash lamp to induce charge separation.
-
Heating and Detection: Heat the sample at a constant rate (e.g., 1°C/s) and record the emitted light (glow curve) using a photomultiplier tube.[11]
-
Data Analysis: Analyze the peak temperature of the TL bands. The B-band, which arises from the recombination of the S2/S3 states of the oxygen-evolving complex with QB-, will be replaced by the Q-band, arising from the recombination of the S2 state with QA-, in the presence of Prometon. A shift in the peak temperature of the Q-band can indicate a change in the redox potential of QA.[1]
Radiolabeled Herbicide Binding Assay
This assay directly measures the binding affinity of a radiolabeled herbicide to its target site.[15]
Objective: To determine the inhibition constant (Ki) of Prometon for the D1 protein.
Materials:
-
Radiolabeled Prometon (e.g., [14C]-Prometon)
-
Isolated thylakoid membranes
-
Unlabeled Prometon
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and cocktail
Protocol:
-
Incubation: Incubate isolated thylakoid membranes with a fixed concentration of radiolabeled Prometon and a range of concentrations of unlabeled Prometon.
-
Separation: After incubation to equilibrium, separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters. The thylakoid membranes with the bound radioligand will be retained on the filter.[15]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled Prometon as a function of the concentration of unlabeled Prometon. From this competition curve, the IC50 (the concentration of unlabeled Prometon that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Quantification of Prometon in Plant Tissues
This protocol allows for the determination of the concentration of Prometon in different plant tissues to study its uptake and translocation.
Objective: To quantify the amount of Prometon in root, stem, and leaf tissues.
Materials:
-
HPLC-MS/MS system
-
Plant tissue samples (roots, stems, leaves)
-
Extraction solvent (e.g., acetonitrile)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
Prometon analytical standard
Protocol:
-
Sample Collection and Preparation: Harvest plant tissues at different time points after Prometon application. Record the fresh weight and then freeze-dry the samples. Grind the dried tissue into a fine powder.
-
Extraction: Extract a known weight of the powdered tissue with an appropriate volume of extraction solvent (e.g., acetonitrile) using sonication or shaking.
-
Cleanup: Centrifuge the extract and pass the supernatant through an SPE cartridge to remove interfering compounds.
-
Analysis: Analyze the cleaned extract using an HPLC-MS/MS system. Develop a method for the separation and detection of Prometon based on its specific mass-to-charge ratio.[16][17]
-
Quantification: Create a calibration curve using the Prometon analytical standard to quantify the concentration of Prometon in the plant extracts. Express the results as µg of Prometon per gram of dry tissue.
Conclusion
Prometon is a potent inhibitor of photosynthesis in plants, acting specifically on Photosystem II. Its herbicidal efficacy stems from the disruption of the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of Prometon's mechanism of action and for the screening and characterization of new herbicidal compounds targeting PSII. A comprehensive understanding of these processes is fundamental for advancing weed management strategies and for the development of more effective and selective herbicides.
References
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- 4. mdpi.com [mdpi.com]
- 5. Influence of herbicide binding on the redox potential of the quinone acceptor in photosystem II: relevance to photodamage and phytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects on Photosystem II Function, Photoinhibition, and Plant Performance of the Spontaneous Mutation of Serine-264 in the Photosystem II Reaction Center D1 Protein in Triazine-Resistant Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorophyll Fluorescence Assay for the Determination of Triazine Resistance | Weed Science | Cambridge Core [cambridge.org]
- 8. scielo.br [scielo.br]
- 9. Prometon (Ref: G 31435) [sitem.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
- 13. plantbreedbio.org [plantbreedbio.org]
- 14. mdpi.com [mdpi.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
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